Home > Products > Screening Compounds P4207 > 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine - 459418-63-4

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

Catalog Number: EVT-2580499
CAS Number: 459418-63-4
Molecular Formula: C14H9BrFN3
Molecular Weight: 318.149
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound is categorized under quinazoline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The specific structure of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine, featuring a bromine atom and a fluorinated phenyl group, imparts unique chemical characteristics that enhance its reactivity and interaction with biological targets.

Source and Classification

The compound is identified by its CAS number 459418-63-4 and has a molecular formula of C14H9BrFN3. It is classified as a quinazoline derivative, which is a class of compounds recognized for their pharmacological potential. The presence of halogen substituents (bromine and fluorine) in its structure suggests enhanced lipophilicity and biological activity, making it an interesting candidate for drug development .

Synthesis Analysis

The synthesis of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine typically involves several key steps:

  1. Formation of the Quinazoline Core: The initial step usually involves the condensation of 2-aminobenzonitrile with an appropriate aldehyde or ketone to form the quinazoline ring. This reaction may require specific catalysts or conditions to optimize yield.
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution, where bromine is added to the aromatic ring under acidic conditions. This step must be carefully controlled to avoid polysubstitution.
  3. Fluorination: The introduction of the fluorine atom on the phenyl ring can be accomplished using nucleophilic substitution reactions or via direct fluorination methods, depending on the reactivity of the precursor compounds.
  4. Final Amine Formation: The final step involves the formation of the amine group at position 4 of the quinazoline ring, typically through reductive amination or other amination techniques that ensure high selectivity and yield .

Technical Parameters

  • Reaction Conditions: Temperature control, solvent choice, and reaction time are critical parameters influencing yield and purity.
  • Catalysts: Transition metal catalysts may be employed to enhance reaction rates and selectivity during synthesis.
Molecular Structure Analysis

The molecular structure of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine can be described as follows:

  • Molecular Formula: C14H9BrFN3
  • Molecular Weight: 318.14 g/mol
  • Structural Features:
    • A quinazoline core characterized by a fused benzene and pyrimidine ring.
    • A bromine atom attached to the sixth position of the quinazoline.
    • A fluorinated phenyl group at the nitrogen position, which enhances its electronic properties.
Chemical Reactions Analysis

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine participates in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The presence of bromine makes it susceptible to further substitutions at different positions on the aromatic rings.
  2. Nucleophilic Substitution Reactions: The amine group can engage in nucleophilic attacks on electrophiles, facilitating modifications that may lead to derivatives with enhanced properties.
  3. Reactivity with Biological Targets: Its ability to interact with enzymes and receptors makes it a subject of study in drug design and development, particularly in targeting cancer cells .
Mechanism of Action

The mechanism of action for 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine primarily involves its role as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways:

  1. Enzyme Inhibition: The compound can bind to active sites on target enzymes, blocking substrate access and inhibiting enzymatic activity.
  2. Cell Proliferation Suppression: By inhibiting key signaling pathways, it may lead to reduced cell proliferation in cancerous tissues, presenting potential therapeutic applications.

Relevant Data

Studies have indicated that quinazoline derivatives exhibit potent activity against various cancer cell lines, suggesting that this compound may share similar properties .

Applications

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine has several scientific applications:

  1. Pharmaceutical Research: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
  2. Biological Studies: The compound serves as a tool for studying enzyme mechanisms and cellular pathways.
  3. Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Introduction to Quinazoline-Based Therapeutics

Role of Quinazoline Scaffolds in Medicinal Chemistry

Quinazoline derivatives represent a "privileged structure" in drug discovery due to their exceptional adaptability for interacting with diverse biological targets. This bicyclic framework, consisting of fused benzene and pyrimidine rings, enables extensive structural modifications that fine-tune pharmacological properties. The significance of quinazoline-based drugs is exemplified by FDA-approved kinase inhibitors such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) in non-small cell lung cancer [10]. These therapeutics leverage the quinazoline core's ability to occupy ATP-binding pockets in kinases through optimal hydrogen bonding and hydrophobic interactions [5]. Beyond oncology, quinazoline derivatives demonstrate broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticonvulsant activities, validating their versatility as pharmacophores [10]. The scaffold's synthetic accessibility further enhances its medicinal value, allowing efficient generation of structurally diverse libraries for biological screening [2].

Table 1: Clinically Approved Quinazoline-Based Therapeutics

Drug NameTherapeutic TargetClinical ApplicationKey Structural Features
GefitinibEGFR tyrosine kinaseNon-small cell lung cancer3-Chloro-4-fluoroaniline substitution
ErlotinibEGFR tyrosine kinasePancreatic/lung cancerAcetylene linker, 3-ethynylaniline
AfatinibPan-ERBB inhibitorNSCLC with EGFR mutationsDimethylaminocrotonamide moiety
LapatinibHER2/EGFR dual inhibitorBreast cancer5-fluorobenzyloxymethyl substitution
AlbaconazoleLanosterol 14α-demethylaseAntifungal therapyTriazolylmethyl extension

Structural Significance of Halogen-Substituted Quinazolines

Halogen atoms—particularly bromine and fluorine—play crucial roles in enhancing the pharmacological profile of quinazoline derivatives. Bromine, as a substantial halogen, significantly influences molecular conformation and target binding through steric and electronic effects. Its presence at strategic positions like C-6 enhances intermolecular interactions with hydrophobic enzyme pockets and facilitates further derivatization via cross-coupling reactions . Concurrently, fluorine substituents—especially on aromatic rings—improve metabolic stability, membrane permeability, and bioavailability by reducing oxidative metabolism and modulating pKa values [10]. These halogen-induced enhancements are evident in 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine (CAS 459418-63-4), where the bromine atom increases steric occupancy in target binding sites while the fluorophenyl group enhances pharmacokinetic properties [3] [8]. Computational analyses confirm that these halogen substitutions optimize binding free energies in enzyme-inhibitor complexes, with molecular dynamics simulations revealing enhanced complex stability through hydrophobic interactions and reduced desolvation penalties [2].

Table 2: Impact of Halogen Substituents on Quinazoline Properties

Halogen PositionElectronic EffectSteric InfluenceBiological Consequence
6-BromoModerate electron-withdrawingSignificant van der Waals radius (1.85Å)Enhanced hydrophobic pocket binding, facilitates Suzuki couplings
4'-Fluoro (phenyl)Strong electron-withdrawingMinimal steric alterationImproved metabolic stability, increased membrane permeability
5-FluoroResonance stabilizationNegligibleEnhanced π-stacking, reduced CYP-mediated oxidation
7-ChloroModerate electron-withdrawingIntermediate (1.75Å)Optimized solubility-bioavailability balance

Positioning of 6-Bromo-N-(4-Fluorophenyl)quinazolin-4-amine in Targeted Therapy

This specific derivative exemplifies rational drug design through its dual halogenation strategy. Molecular docking studies indicate that the 6-bromo substituent extends into a hydrophobic subpocket of PARP10 and EGFR kinases, forming van der Waals contacts with leucine and valine residues that enhance binding affinity [2] . Meanwhile, the 4-fluorophenyl group engages in π-stacking interactions with tyrosine residues near the ATP-binding cleft while reducing phase I metabolism through decreased aromatic hydroxylation . Computational screening of 365 quinazoline derivatives identified this compound as a top PARP10 inhibitor candidate, demonstrating a docking score of -8.41 to -9.31 kcal/mol and MM-GBSA binding free energy of -52.08 to -55.99 kcal/mol—comparable to reference inhibitors [2]. These in silico predictions were validated through cellular assays showing potent antiproliferative effects against bladder cancer lines (T24, RT4) and breast adenocarcinoma (MCF7), confirming its therapeutic relevance in oncology . Molecular dynamics simulations further revealed that the complex maintains stability through conserved hydrogen bonds between the quinazoline N-1 and asparagine residues (Asn1047 in EGFR), with RMSD fluctuations below 1.5Å over 100ns simulations [2] [10].

Table 3: Comparative Analysis of Quinazoline-Based Kinase Inhibitors

CompoundTargetDocking Score (kcal/mol)Binding Free Energy (kcal/mol)Cellular Activity (IC₅₀)
6-Bromo-N-(4-fluorophenyl)quinazolin-4-aminePARP10/EGFR-8.41 to -9.31-52.08 to -55.991.8 μM (MCF7)
GefitinibEGFR-10.2-58.70.033 μM (A431)
ErlotinibEGFR-11.5-60.10.02 μM (H3255)
N-(4-fluorophenyl)quinazolin-4-amineEGFR-7.62-48.3312.5 μM (A549)
Imidazo[4,5-g]quinazolineMulti-kinase-9.87-54.210.45 μM (HeLa)

The compound's synthetic versatility further supports its therapeutic positioning. It serves as a key intermediate for palladium-catalyzed cross-coupling reactions—particularly Suzuki-Miyaura couplings with aryl boronic acids—enabling rapid generation of analogues with extended aromatic systems . Microwave-assisted synthesis protocols achieve 85% yield within 1 hour at 100°C using Pd(PPh₃)₄ catalyst systems, demonstrating efficient production routes for structure-activity relationship studies . These synthetic advantages, combined with its promising target engagement profile, establish 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine as a valuable scaffold for developing next-generation kinase inhibitors addressing drug resistance mechanisms in oncology.

Properties

CAS Number

459418-63-4

Product Name

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

IUPAC Name

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

Molecular Formula

C14H9BrFN3

Molecular Weight

318.149

InChI

InChI=1S/C14H9BrFN3/c15-9-1-6-13-12(7-9)14(18-8-17-13)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)

InChI Key

RRLMZETXQWPGIY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.